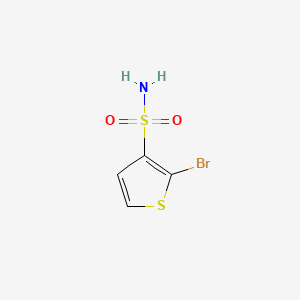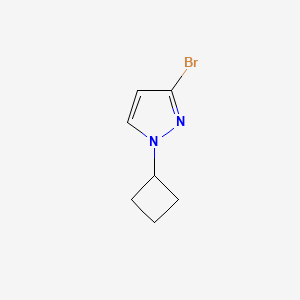![molecular formula C24H30ClN3 B13460651 bis[2-(1,6-dimethyl-1H-indol-3-yl)ethyl]amine hydrochloride](/img/structure/B13460651.png)
bis[2-(1,6-dimethyl-1H-indol-3-yl)ethyl]amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[2-(1,6-dimethyl-1H-indol-3-yl)ethyl]amine hydrochloride: is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis[2-(1,6-dimethyl-1H-indol-3-yl)ethyl]amine hydrochloride typically involves the reaction of 1,6-dimethyl-1H-indole with ethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The hydrochloride salt is then obtained by treating the amine with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The indole ring in the compound can participate in substitution reactions, where different substituents can be introduced to modify its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic or nucleophilic reagents can be used under appropriate conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution can introduce various functional groups onto the indole ring.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its indole core makes it a valuable intermediate in organic synthesis.
Biology: In biological research, bis[2-(1,6-dimethyl-1H-indol-3-yl)ethyl]amine hydrochloride is studied for its potential effects on cellular processes. It may be used in assays to investigate its interaction with biological targets.
Medicine: The compound has potential therapeutic applications due to its biological activity. It may be explored for its effects on various diseases, including cancer and microbial infections.
Industry: In the industrial sector, the compound can be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of bis[2-(1,6-dimethyl-1H-indol-3-yl)ethyl]amine hydrochloride involves its interaction with specific molecular targets. The indole ring can bind to various receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparación Con Compuestos Similares
- 1H-Indole-3-ethanamine, N-methyl-
- Bis(3-methyl-1H-indol-2-yl)
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methyl-1H-indol-3-yl)ethylamine
Comparison: Bis[2-(1,6-dimethyl-1H-indol-3-yl)ethyl]amine hydrochloride is unique due to the presence of two 1,6-dimethyl-1H-indole moieties. This structural feature may confer distinct biological activities compared to other indole derivatives. The specific arrangement of the indole rings and the ethylamine linker can influence its binding affinity to molecular targets and its overall pharmacological profile.
Propiedades
Fórmula molecular |
C24H30ClN3 |
|---|---|
Peso molecular |
396.0 g/mol |
Nombre IUPAC |
2-(1,6-dimethylindol-3-yl)-N-[2-(1,6-dimethylindol-3-yl)ethyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C24H29N3.ClH/c1-17-5-7-21-19(15-26(3)23(21)13-17)9-11-25-12-10-20-16-27(4)24-14-18(2)6-8-22(20)24;/h5-8,13-16,25H,9-12H2,1-4H3;1H |
Clave InChI |
SKDUODJAJINBCH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C(=CN2C)CCNCCC3=CN(C4=C3C=CC(=C4)C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride](/img/structure/B13460576.png)



![1-Azaspiro[3.5]nonan-7-one](/img/structure/B13460600.png)

![6-Oxo-octahydropyrido[2,1-c]morpholine-9-carboxylicacid](/img/structure/B13460606.png)


![1-Phenyl-2-[4-(propan-2-yl)phenyl]ethane-1,2-dione](/img/structure/B13460630.png)
![1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one dihydrochloride](/img/structure/B13460636.png)


